molecular formula C12H11NO2 B2664095 (2R)-2-Isoquinolin-6-ylpropanoic acid CAS No. 2248199-35-9

(2R)-2-Isoquinolin-6-ylpropanoic acid

Cat. No.: B2664095
CAS No.: 2248199-35-9
M. Wt: 201.225
InChI Key: DDKKHBSKWKYZIL-MRVPVSSYSA-N
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Description

(2R)-2-Isoquinolin-6-ylpropanoic acid is a chiral carboxylic acid derivative featuring an isoquinoline moiety at the 6-position of the aromatic ring. Its stereospecific (2R)-configuration confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry, catalysis, and chemical biology. The compound’s structure combines the rigidity of the isoquinoline scaffold with the versatility of a carboxylic acid functional group, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2R)-2-isoquinolin-6-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,1H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKKHBSKWKYZIL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Isoquinolin-6-ylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable propanoic acid derivative.

    Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the desired product. For example, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed to deprotonate the propanoic acid derivative, allowing it to react with isoquinoline.

    Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Isoquinolin-6-ylpropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolin-6-yl ketones, while reduction can produce isoquinolin-6-yl alcohols.

Scientific Research Applications

Chemistry: (2R)-2-Isoquinolin-6-ylpropanoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (2R)-2-Isoquinolin-6-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline ring can engage in π-π stacking interactions with aromatic residues in proteins, while the propanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key features with (2R)-2-Isoquinolin-6-ylpropanoic acid, such as chiral carboxylic acids, heterocyclic aromatic systems, or applications in peptide mimetics.

(2R)-Aziridine-2-carboxylic Acid Derivatives

Structural Similarities :

  • Both compounds possess a chiral (2R)-configured carboxylic acid group.
  • The aziridine ring in (2R)-aziridine-2-carboxylic acid derivatives introduces strain, enhancing reactivity compared to the isoquinoline system in the target compound.

Functional Differences :

  • Reactivity: Aziridine derivatives undergo ring-opening reactions due to their strained three-membered ring, enabling covalent modifications of biomolecules. In contrast, the isoquinoline moiety in this compound offers π-π stacking and hydrogen-bonding interactions but lacks inherent ring-opening reactivity .
  • Synthetic Challenges: Deprotection of N-terminal aziridine derivatives often leads to complex mixtures, whereas the isoquinoline-containing compound may exhibit greater stability under standard deprotection conditions .
Isoquinoline-3-carboxylic Acid

Structural Comparison :

  • Both compounds feature an isoquinoline core but differ in substitution patterns. Isoquinoline-3-carboxylic acid lacks the chiral center present in this compound.

Bioactivity :

  • Isoquinoline-3-carboxylic acid derivatives are known for antimicrobial and antitumor activity. The (2R)-configured analog may exhibit enhanced enantioselective interactions with biological targets, though this remains speculative without direct data .
Phenylpropanoic Acid Derivatives (e.g., Ibuprofen)

Functional Groups :

  • Both contain a propanoic acid backbone. However, ibuprofen lacks the heteroaromatic isoquinoline group.

Pharmacological Relevance :

  • Ibuprofen’s anti-inflammatory activity arises from cyclooxygenase inhibition. The isoquinoline moiety in this compound could theoretically target different pathways, such as kinase inhibition or DNA intercalation, though experimental validation is needed.

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